molecular formula C19H25NO B14798806 2-methyl-3-non-1-enyl-1H-quinolin-4-one

2-methyl-3-non-1-enyl-1H-quinolin-4-one

Cat. No.: B14798806
M. Wt: 283.4 g/mol
InChI Key: HMAXBOCOEKTILK-UHFFFAOYSA-N
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Description

2-Methyl-3-non-1-enyl-1H-quinolin-4-one (CAS: 36970-33-9) is a quinolinone derivative characterized by a methyl group at position 2 and a non-1-enyl (unsaturated C9 alkyl chain) substituent at position 3 of the quinolin-4-one core. The nonenyl group introduces significant lipophilicity, which may influence its physicochemical properties and biological interactions .

Properties

IUPAC Name

2-methyl-3-non-1-enyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-3-4-5-6-7-8-9-12-16-15(2)20-18-14-11-10-13-17(18)19(16)21/h9-14H,3-8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAXBOCOEKTILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC1=C(NC2=CC=CC=C2C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-non-1-enyl-1H-quinolin-4-one can be achieved through various methods. One common approach involves the reaction of 2-alkynylanilines with ketones in the presence of Brønsted or Lewis acids. For instance, using p-toluenesulfonic acid monohydrate as a promoter in ethanol at reflux conditions can yield the desired quinoline derivative . Another method involves the use of FeCl3 as a catalyst in toluene at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of efficient and green protocols, such as visible light-mediated synthesis, can be advantageous for large-scale production. These methods often focus on atom economy, high yield, and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-non-1-enyl-1H-quinolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups in the quinoline core and the non-1-enyl side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

2-methyl-3-non-1-enyl-1H-quinolin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-3-non-1-enyl-1H-quinolin-4-one involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor of specific enzymes or receptors, leading to its observed biological effects. For instance, quinoline derivatives are known to inhibit monoamine oxidase (MAO) and other enzymes involved in neurotransmitter metabolism .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Quinolinone Derivatives

Compound Name Substituents (Position) Core Structure Key Structural Differences Reference
2-Methyl-3-non-1-enyl-1H-quinolin-4-one -CH₃ (C2), -CH₂-CH=CH-(C7H₁₃) (C3) Quinolin-4-one Unsaturated C9 chain at C3
2-Methyl-3-nonylquinolin-4(1H)-one -CH₃ (C2), -C9H₁₉ (C3) Quinolin-4-one Saturated C9 chain at C3
3-Heptyl-2-methylquinolin-4(1H)-one -CH₃ (C2), -C7H₁₅ (C3) Quinolin-4-one Shorter saturated alkyl chain (C7)
Atristamine (2-Methyl-3-(phenylaminomethyl)-1H-quinolin-4-one) -CH₃ (C2), -NHCH₂Ph (C3) Quinolin-4-one Aromatic aminomethyl group at C3
7-Chloro-4-methylquinolin-2(1H)-one -Cl (C7), -CH₃ (C4) Quinolin-2-one Chloro substituent; 2-one instead of 4-one
6-Methyl-3-nitro-1H-quinolin-4-one -CH₃ (C6), -NO₂ (C3) Quinolin-4-one Nitro group at C3

Key Observations :

  • Chain Length and Saturation: The nonenyl group in the target compound confers higher lipophilicity compared to shorter (e.g., heptyl) or saturated (e.g., nonyl) chains .
  • Core Modifications: Derivatives like 7-chloro-4-methylquinolin-2(1H)-one exhibit positional isomerism (quinolin-2-one vs. 4-one) and halogenation, altering electronic properties .

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Trends Reference
This compound C₂₀H₂₅NO 295.42 Not reported Likely low aqueous solubility (lipophilic chain)
3-Heptyl-2-methylquinolin-4(1H)-one C₁₈H₂₃NO 269.39 Not reported Similar lipophilicity
4-Hydroxy-3-nitroquinolin-2-one C₉H₆N₂O₃ 190.16 Not reported Moderate solubility (polar nitro/hydroxy groups)
7-Chloro-4-methylquinolin-2(1H)-one C₁₀H₈ClNO 209.63 Not reported Low solubility (chloro group)

Key Observations :

  • Lipophilicity: Alkyl chain length and unsaturation (nonenyl vs. nonyl) significantly impact solubility and membrane permeability .
  • Polar Groups: Nitro and hydroxy substituents (e.g., in 4-hydroxy-3-nitroquinolin-2-one) increase polarity, enhancing aqueous solubility .

Key Observations :

  • Atristamine : Demonstrates dose-dependent analgesic effects in somatic pain models, unlike visceral pain tests, suggesting target specificity .

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